molecular formula C18H16N2O2 B12917319 3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- CAS No. 30182-86-6

3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl-

Cat. No.: B12917319
CAS No.: 30182-86-6
M. Wt: 292.3 g/mol
InChI Key: PNCWXAFRQYDVKV-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with benzoyl, methyl, and phenyl groups

Preparation Methods

The synthesis of 3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1 and can yield the desired product in high efficiency . The reaction conditions often include mild temperatures and the absence of metal catalysts, making it an environmentally friendly process.

Chemical Reactions Analysis

3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoyl and phenyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. .

Scientific Research Applications

3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting specific enzymes and receptors involved in inflammatory and pain pathways. The compound’s structure allows it to easily penetrate cell membranes and interact with intracellular targets, leading to its biological effects .

Comparison with Similar Compounds

3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- can be compared with other similar compounds such as:

Properties

CAS No.

30182-86-6

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

4-benzoyl-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C18H16N2O2/c1-13-16(17(21)14-9-5-3-6-10-14)18(22)20(19(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3

InChI Key

PNCWXAFRQYDVKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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